N-Dodecyl-1,3-dithietan-2-imine
Description
N-Dodecyl-1,3-dithietan-2-imine is a heterocyclic compound featuring a four-membered dithietan ring (containing two sulfur atoms) and an imine group (C=N) substituted with a dodecyl chain. While direct experimental data for this compound is absent in the provided evidence, its structural analogs and derivatives (e.g., dithietan-imine and dodecyl-substituted amines) are well-documented.
Properties
CAS No. |
59754-35-7 |
|---|---|
Molecular Formula |
C14H27NS2 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
N-dodecyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C14H27NS2/c1-2-3-4-5-6-7-8-9-10-11-12-15-14-16-13-17-14/h2-13H2,1H3 |
InChI Key |
WENQEADZDWIECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=C1SCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-1,3-dithietan-2-imine can be synthesized through the reaction of dodecylamine with carbon disulfide and a suitable oxidizing agent. The reaction typically involves the formation of an intermediate dithiocarbamate, which is then cyclized to form the dithietane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithietane ring to a dithiolane ring.
Substitution: The nitrogen atom in the dithietane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Dithietan vs. Benzothiazole Rings: The dithietan ring (two sulfur atoms) in this compound contrasts with the benzothiazole ring (aromatic sulfur-nitrogen heterocycle) in N-dodecyl-1,3-benzothiazol-2-amine.
- Substituent Effects: Fosthietan’s diethoxyphosphoryl group (electron-withdrawing) vs. the dodecyl chain (hydrophobic) in the target compound suggests divergent applications—pesticidal activity vs. surfactant behavior .
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